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Compound of Interest

Compound Name: 4'-Thioinosine

Cat. No.: B14045832

Executive Summary & Structural Context

Compound: 4'-Thioinosine (9-(4-thio-B-D-ribofuranosyl)hypoxanthine) Molecular Formula:

Exact Mass: 284.0579 Da

The "Sulfur Effect": Replacing the 4'-oxygen with sulfur introduces three critical spectroscopic
changes:

o Shielding of C4": The most diagnostic marker. The C4' carbon signal shifts upfield by ~30
ppm (from ~80 ppm to ~50 ppm) due to the lower electronegativity of sulfur compared to
oxygen and the "heavy atom" effect.

 Sugar Puckering: The C-S bond length (1.82 A) vs C-O (1.43 A) forces the sugar ring into a
preferred C3'-endo (North) conformation, affecting

coupling constants.

« |sotopic Signature: The presence of
(4.21% natural abundance) creates a distinct M+2 satellite in Mass Spectrometry.

Mass Spectrometry Analysis

Objective: Confirm molecular formula and analyze fragmentation to verify the thio-sugar/base
connectivity.
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lonization & Isotopic Pattern

e Method: ESI-HRMS (Electrospray lonization, High-Resolution, Positive Mode).
e Molecular lon:

(Calculated).

« |sotopic Check: Unlike standard nucleosides, 4'-TI will show a recognizable

peak at roughly 4.5% relative intensity due to

. This is a key quality control check to distinguish it from O-nucleoside impurities.

Fragmentation Pathway (MS/MS)

The glycosidic bond in 4'-thionucleosides is generally more labile than in oxo-nucleosides.

Fragment lon m/z (approx) Origin Diagnostic Value

Precursor 285.06 Intact Molecule

Confirms Inosine
Base 137.05

Base

Confirms Thio-sugar
Sugar 149.02

core
Loss of Base 149.02 Glycosidic cleavage

Visualization: MS Fragmentation Logic
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Caption: ESI-MS/MS fragmentation pathway showing the characteristic glycosidic cleavage
yielding the Hypoxanthine base and Thioribose sugar ions.

NMR Spectroscopy Analysis

Obijective: Definitive structural assignment and stereochemical (anomeric) confirmation.
Solvent: DMSO-d6 is recommended over D20 to observe exchangeable protons (OH, NH) and
prevent overlap of the water signal with the critical H1' region.

1H NMR (Proton) Characteristics

The sulfur atom exerts a shielding effect on H4' and alters the magnetic anisotropy experienced
by H1'".
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Chemical Shift .
Coupling (
Proton ( Multiplicity Notes
» HZ)
» Ppm)
Purine Base
H2 8.10 - 8.30 S - _
(Deshielded)
H8 8.00 - 8.15 s - Purine Base
Anomeric proton.
H1' 5.80 - 6.00 d Key
stereocenter.
Exchangeable
OH-2'.3' 5.20 - 5.50 d/m -
(DMSO only)
Exchangeable
OH-5' 5.00-5.15 t -
(DMSO only)
H2' 4.30 - 4.50 m - -
H3' 4.05-4.20 m - -
Diagnostic:
Upfield shift vs
H4' 3.10-3.40 m - _
O-nucleoside
(~3.9 ppm)
H5'a/b 3.50-3.70 m - -

Critical Insight - Anomeric Configuration:

e -Anomer (Bioactive): Typically exhibits a

of 5.0 - 7.0 Hz in 4'-thionucleosides due to the C3'-endo puckering preference. This is distinct
from standard RNA where

is often ~4-5 Hz, but the trend holds.

e -Anomer (Impurity): Often shows a smaller or significantly different coupling constant
depending on the specific twist, but NOE (Nuclear Overhauser Effect) is the gold standard
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for confirmation.

o Protocol: Irradiate H1'. If NOE is observed at H4', it is the

-anomer (H1' and H4' are on the same face/cis). If NOE is observed at H3'/H5', it is likely

13C NMR (Carbon) Characteristics

This is the definitive proof of the 4'-Thio modification.

Chemical Shift (

. The "Sulfur
Carbon Assignment e
arker"
» Ppm)
C6 156.0 - 158.0 Carbonyl (C=0) Base
Cc2 145.0 - 146.0 CH Base
C4 148.0 - 149.0 C-N Base
Ccs8 138.0 - 140.0 CH Base
C5 124.0-125.0 Cc-C Base
) Slightly downfield from
Ccr 86.0 - 89.0 Anomeric
standard
c2' 73.0-75.0 CH-OH
c3 72.0-74.0 CH-OH
PRIMARY
CONFIRMATION (vs
c4' 48.0 - 53.0 CH-S ]
~80-85 ppm in
Inosine)
C5' 60.0 - 62.0 CH2-OH

2D NMR Workflow (HMBC & COSY)

To assign the structure de novo, follow this correlation logic:
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e COSY: Trace the spin system from H1'
H2'
H3'
H4'
H5'.

 HSQC: Correlate protons to carbons. Verify that the proton at ~3.3 ppm correlates to the
carbon at ~50 ppm (C4").

« HMBC: Link the Sugar to the Base. Look for a correlation between H1' and C4/C8 of the
purine ring to confirm the N9-glycosidic linkage.

Visualization: NMR Assignment Logic

Purified Sample
(DMSO-d6)

1H NMR Spectrum 13C NMR Spectrum

Check H1' Coupling

Ambiguous J

Oxo-nucleoside \d'-Thio Confirmed

NOE Experiment ~80-85 ppm ~48-53 ppm
(H1'-> H4") (Oxygen / Natural) (Sulfur / 4'-Thio)

Positive NOE Negative NOE
Beta Anomer (Correct) Alpha Anomer (Impurity)
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Caption: Logic flow for confirming the 4'-thio modification via C4' shift and establishing
stereochemistry via NOE.

Experimental Protocol Standards
Sample Preparation[2][6]

e Mass: Dissolve 5-10 mg of dry 4'-thioinosine in 0.6 mL of DMSO-d6 (99.9% D).
e Tube: Use high-quality 5mm NMR tubes to minimize shimming errors.

o Temperature: Acquire at 298 K (25°C). If OH signals are broad, elevate to 310 K or add a
drop of D20 (note: D20 will erase OH signals).

Acquisition Parameters[2][4][7]

e 1H NMR: Minimum 16 scans, relaxation delay (d1)

2.0s to ensure gquantitative integration of the anomeric proton.

e 13C NMR: Minimum 1000 scans (due to lower sensitivity and sample quantity), proton-
decoupled.

o Reference: Calibrate DMSO-d6 residual pentet to 2.50 ppm (1H) and 39.5 ppm (13C).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1.>98%, Adenosine uptake inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]

 To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 4'-
Thioinosine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14045832#spectroscopic-analysis-of-4-thioinosine-
nmr-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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